Comparative Microsomal Stability and Clearance Rates
ATUX-1215 demonstrates substantially improved microsomal stability relative to the closely related analog ATUX-5800. This enhancement is directly attributed to strategic fluorine substitution on the aromatic ring, which confers resistance to oxidative metabolism [1]. The data show a marked difference in both half-life (T1/2) and intrinsic clearance (CLint), with ATUX-1215 exhibiting a longer half-life and lower clearance rate, indicating superior metabolic robustness [1].
| Evidence Dimension | In vitro microsomal stability (mouse liver microsomes) |
|---|---|
| Target Compound Data | Longer T1/2, lower CLint |
| Comparator Or Baseline | ATUX-5800: Short T1/2, high CLint |
| Quantified Difference | Substantial increase in T1/2 and decrease in CLint; exact numerical values reported in Figure 1B of the source publication |
| Conditions | Mouse liver microsome assay; compounds incubated at 1 µM with NADPH cofactor |
Why This Matters
Improved microsomal stability predicts longer in vivo half-life and higher oral bioavailability, reducing the dose required to achieve therapeutic PP2A activation and minimizing inter-subject PK variability in preclinical studies.
- [1] Pillai M, Lafortune P, Dabo A, et al. Small-Molecule Activation of Protein Phosphatase 2A Counters Bleomycin-Induced Fibrosis in Mice. ACS Pharmacol Transl Sci. 2023;6(11):1659-1672. doi:10.1021/acsptsci.3c00117 View Source
